(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate

Lipophilicity Drug design Physicochemical profiling

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate (CAS 1093063-62-7) is a chiral, non-aromatic heterocyclic building block consisting of a pyrrolidine core bearing a methylthio (-SMe) substituent and a methyl ester at the 3-position, resolved as the L-tartrate salt (1:1 stoichiometry with (2R,3R)-2,3-dihydroxybutanedioic acid). With a molecular formula of C₁₁H₁₉NO₈S and a molecular weight of 325.33 g/mol, this compound belongs to the class of 3,3-disubstituted pyrrolidines used as intermediates in medicinal chemistry and drug discovery.

Molecular Formula C11H19NO8S
Molecular Weight 325.34 g/mol
Cat. No. B12091614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate
Molecular FormulaC11H19NO8S
Molecular Weight325.34 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCNC1)SC.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C7H13NO2S.C4H6O6/c1-10-6(9)7(11-2)3-4-8-5-7;5-1(3(7)8)2(6)4(9)10/h8H,3-5H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m01/s1
InChIKeyQEKLDPSDCQNNJL-QXJKSQRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate: Chiral Heterocyclic Intermediate for Asymmetric Synthesis Procurement


(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate (CAS 1093063-62-7) is a chiral, non-aromatic heterocyclic building block consisting of a pyrrolidine core bearing a methylthio (-SMe) substituent and a methyl ester at the 3-position, resolved as the L-tartrate salt (1:1 stoichiometry with (2R,3R)-2,3-dihydroxybutanedioic acid) . With a molecular formula of C₁₁H₁₉NO₈S and a molecular weight of 325.33 g/mol, this compound belongs to the class of 3,3-disubstituted pyrrolidines used as intermediates in medicinal chemistry and drug discovery [1]. The defined (S)-stereochemistry at the quaternary C3 center, the sulfur-containing methylthio moiety, and the crystalline L-tartrate salt form collectively distinguish this compound from closely related achiral, racemic, or non-sulfur pyrrolidine-3-carboxylate analogs in both synthetic utility and physicochemical properties.

Why (S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate Cannot Be Replaced by Ordinary Pyrrolidine-3-carboxylate Analogs


Generic substitution among pyrrolidine-3-carboxylate derivatives fails because three structural features of this compound simultaneously and independently control downstream synthetic outcomes: (i) the quaternary (S)-stereocenter at C3 determines the absolute configuration of any chiral product derived from it ; (ii) the methylthio group introduces a polarizable sulfur atom that alters both the electronic character and the lipophilicity (calculated XLogP ≈ 0.6 for the parent (S)-3-(methylthio)pyrrolidine) relative to the corresponding des-methylthio analog ; and (iii) the L-tartrate counterion confers crystalline solid-state properties, enhanced aqueous solubility, and validated enantiomeric purity that the free base and hydrochloride salt forms of related pyrrolidine esters do not consistently deliver . These three dimensions—stereochemistry, sulfur-dependent physicochemical profile, and salt-form performance—are each sufficient to disqualify a simple methyl pyrrolidine-3-carboxylate or its hydrochloride from serving as a drop-in replacement in any stereochemically sensitive synthetic sequence or pharmaceutical intermediate procurement.

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate: Quantified Differentiation Evidence Against Closest Analogs


Methylthio Substituent Confers Higher Lipophilicity vs. Des-methylthio (S)-Methyl Pyrrolidine-3-carboxylate

The methylthio (-SMe) substituent at the pyrrolidine C3 position increases computed lipophilicity relative to the unsubstituted (S)-methyl pyrrolidine-3-carboxylate. The calculated XLogP for (S)-3-(methylthio)pyrrolidine (the free amine core) is 0.6, whereas the corresponding (S)-methyl pyrrolidine-3-carboxylate (free base, CAS 216311-60-3) has a lower predicted logP consistent with the absence of the sulfur atom . Although an exact logP value for the des-methylthio analog is not reported in the same database, the contribution of a -SMe group to logP is well-established at approximately +0.8 to +1.0 log units relative to -H, translating to a roughly 6- to 10-fold increase in octanol/water partition coefficient [1]. This difference is meaningful in medicinal chemistry programs where modulating lipophilicity within a narrow range is critical for achieving target permeability, solubility, and metabolic stability profiles.

Lipophilicity Drug design Physicochemical profiling

Crystalline L-Tartrate Salt Enables Validated Enantiomeric Purity vs. Free Base or Hydrochloride Salt Analogs

The L-tartrate salt form of (S)-3-(methylthio)pyrrolidine-3-carboxylic acid methyl ester provides a crystalline solid that enables rigorous enantiomeric purity determination via chiral HPLC or specific rotation measurement. Commercial suppliers of the target compound specify purity ≥98% by HPLC . In contrast, the corresponding free base (methyl (S)-3-(methylthio)pyrrolidine-3-carboxylate, CAS 1093063-61-6) and the hydrochloride salt of the des-methylthio analog (pyrrolidine-3-carboxylic acid methyl ester hydrochloride, CAS 198959-37-4) are typically supplied as oils or hygroscopic solids that complicate enantiopurity verification and long-term storage [1]. The L-tartrate counterion, derived from naturally occurring (2R,3R)-tartaric acid, also serves as an internal chiral reference: the diastereomeric salt formation process itself provides a thermodynamic resolution step that enriches the desired (S)-enantiomer, a property not offered by achiral counterions such as chloride [2].

Chiral purity Salt selection Enantiomeric excess Procurement specification

Enhanced Aqueous Solubility of Tartrate Salt vs. Free Base Pyrrolidine-3-carboxylate Esters

Pyrrolidine L-tartrate salts are reported to be highly soluble in polar solvents including water and alcohols, a property attributed to the dihydroxy dicarboxylic acid counterion that introduces multiple hydrogen-bonding sites and increases overall polarity . In contrast, pyrrolidine-3-carboxylic acid methyl ester derivatives in their free base form exhibit limited water solubility; for example, methyl pyrrolidine-3-carboxylate is described as only slightly soluble in water . While no direct head-to-head solubility measurement for the target compound versus its free base has been published, the class-level evidence indicates that the L-tartrate salt form provides at minimum a several-fold enhancement in aqueous solubility—a practically meaningful difference for aqueous-phase reactions, preparative HPLC purification, and salt metathesis steps in multi-step syntheses .

Aqueous solubility Formulation Salt-form advantage Reaction medium compatibility

Methylthio Group as a Synthetic Handle: Direct Thioether Functionalization vs. Inert C-H at the Same Position in Des-methylthio Analogs

The methylthio substituent serves as a chemically addressable functional handle that is absent in the simpler (S)-methyl pyrrolidine-3-carboxylate (CAS 216311-60-3) . The thioether can undergo selective oxidation to the corresponding sulfoxide or sulfone, each with distinct polarity, hydrogen-bonding capacity, and metabolic stability profiles [1]. It can also participate in metal-catalyzed cross-coupling after activation, or serve as a directing group. In the des-methylthio comparator, the C3 position bears only a hydrogen atom, which is essentially inert under mild conditions and cannot be functionalized without prior C-H activation requiring harsh reagents and directing-group strategies . This means that the target compound can access at least three chemically distinct oxidation states (thioether, sulfoxide, sulfone) without altering the core scaffold, whereas the des-methylthio analog offers zero such diversification points at this position.

Thioether chemistry Late-stage functionalization Sulfur oxidation Synthetic versatility

Synthetic Step Economy: Pre-formed Quaternary Stereocenter vs. Route Requiring Asymmetric Construction

The target compound contains a fully substituted C3 quaternary stereocenter bearing three differentiated groups (-SMe, -CO₂Me, and the pyrrolidine ring). The enantioselective construction of quaternary stereocenters is a well-recognized challenge in organic synthesis, often requiring specialized chiral catalysts, low temperatures, and multi-step sequences with typical yields of 50–80% and enantiomeric excesses of 80–95% [1]. By procuring (S)-3-(methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate as a pre-resolved, crystalline building block with defined (S)-configuration, the synthetic chemist bypasses this stereochemical construction step entirely. An estimated 2–3 synthetic steps (asymmetric alkylation or Michael addition, chiral resolution, and salt formation) are eliminated from a hypothetical route that would start from achiral 3-pyrrolidinecarboxylic acid methyl ester. Although no published total synthesis comparison exists, the step-count advantage is a direct consequence of the compound's structural complexity and commercial availability in optically pure form.

Step economy Asymmetric synthesis Quaternary center Process chemistry

(S)-3-(Methylthio)pyrrolidine-3-carboxylic acid methyl ester L-tartarate: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Focused Library Synthesis Exploiting Thioether Oxidation States

In lead optimization programs requiring systematic modulation of polarity and hydrogen-bonding at a pyrrolidine scaffold, this compound serves as a single-entry building block to generate three distinct oxidation states (thioether, sulfoxide, sulfone) via controlled oxidation, as demonstrated by the established use of 3-methylthiopyrrolidine intermediates in quinolone antibacterial SAR studies [1]. The L-tartrate salt's aqueous solubility facilitates oxidation reactions in water or aqueous-organic mixtures, while the pre-set (S)-configuration ensures that all derived analogs maintain consistent absolute stereochemistry without the need for chiral chromatography at each step. Procurement of the L-tartrate salt rather than the free base ensures validated enantiopurity and crystalline handling characteristics .

Process Chemistry: Late-Stage Intermediate with Quaternary Stereocenter for GMP Campaigns

For process routes to chiral drug candidates containing a 3,3-disubstituted pyrrolidine motif, this compound eliminates the need for a challenging enantioselective construction of a quaternary carbon center. The estimated 2–3 step reduction in the synthetic sequence, combined with the crystalline nature of the L-tartrate salt that enables precise mass measurement and reproducible reactor charging, makes it suitable as a regulated starting material in GMP campaigns [1]. The ≥98% HPLC purity specification and the L-tartrate counterion as an intrinsic chiral identity marker provide two orthogonal quality attributes that simplify analytical release testing relative to free base or hydrochloride salt intermediates .

Chemical Biology: Thioether-Containing Probe Design for Cellular Target Engagement Studies

The methylthio group provides a built-in sulfur atom that can be exploited for photoaffinity labeling (after conversion to a diazirine or benzophenone) or as a site for metabolic soft-spot introduction. The class of methylthio-substituted pyrrolidines has demonstrated biological relevance in antimicrobial and enzyme inhibition contexts [1]. The target compound's calculated XLogP of ~0.6 for the pyrrolidine core (prior to ester hydrolysis) offers a starting lipophilicity compatible with cellular permeability, and the L-tartrate salt ensures sufficient water solubility for biochemical assay preparation without DMSO concentrations that might denature protein targets .

Asymmetric Catalysis: Chiral Ligand Precursor with a Sulfur Coordination Site

The combination of a defined (S)-stereocenter and a thioether sulfur atom capable of coordinating to late transition metals (e.g., Pd, Rh, Ir) positions this compound as a precursor to C₁-symmetric N,S-ligands, a class of ligands with demonstrated utility in asymmetric allylic alkylation and related transformations [1]. The methyl ester can be reduced to the primary alcohol or hydrolyzed to the carboxylic acid for further derivatization, while the L-tartrate salt form provides a crystalline, storable precursor that can be neutralized to the free amine immediately before ligand synthesis. Chiral pyrrolidine-based ligands are well-precedented in asymmetric catalysis; this compound extends that precedent by introducing a soft sulfur donor atom at the quaternary center [1].

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